

# An In-depth Technical Guide to the Spectroscopic Analysis of Antifungal Agent 41

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## Compound of Interest

Compound Name: Antifungal agent 41

Cat. No.: B12402249

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## Abstract

**Antifungal agent 41** is a compound with demonstrated inhibitory effects against *Candida albicans* both in vitro and in vivo, marking it as a molecule of significant interest for the research and development of novel treatments for invasive fungal infections[1]. This technical guide provides a comprehensive overview of the spectroscopic analysis of **Antifungal agent 41**, based on its putative chemical structure. Detailed experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented. Furthermore, this document includes predicted spectroscopic data to serve as a benchmark for experimental verification. A hypothesized mechanism of action, targeting the ergosterol biosynthesis pathway, is also discussed and visually represented.

## Chemical Structure and Properties

While a definitive public confirmation linking the designation "**Antifungal agent 41**" to a specific CAS number is pending, available data strongly suggests its identity as the compound with the following structure, as cataloged in PubChem with CID 163114077[2].

Table 1: Chemical Identity of **Antifungal Agent 41**

Parameter	Value
IUPAC Name	(3R,5R,6S,8R,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one[2]
Molecular Formula	C27H46O3[2]
Molecular Weight	418.7 g/mol [2]
Appearance	White to off-white solid (predicted)
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water (predicted)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Antifungal agent 41** based on its sterol-like structure. These values are derived from computational models and typical spectroscopic characteristics of similar sterol compounds.

Table 2: Predicted <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.6 - 4.1	m	2H	CH-OH
~0.6 - 2.5	m	41H	Aliphatic Protons
~0.65	s	3H	C18-CH <sub>3</sub>
~0.90	s	3H	C19-CH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~210	C=O (Ketone)
~70 - 80	CH-OH
~12 - 60	Aliphatic Carbons

Table 4: Predicted Mass Spectrometry Data

Technique	Predicted m/z	Interpretation
ESI-MS	419.35198	[M+H] <sup>+</sup>
441.33392	[M+Na] <sup>+</sup>	
417.33742	[M-H] <sup>-</sup>	

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Antifungal agent 41**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

Sample Preparation:

- Accurately weigh 5-10 mg of **Antifungal agent 41**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: zg30

- Number of Scans: 16
- Receiver Gain: Set automatically
- Acquisition Time: ~2.7 s
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm
- Temperature: 298 K

<sup>13</sup>C NMR Acquisition:

- Pulse Program: zgpg30 (proton-decoupled)
- Number of Scans: 1024
- Receiver Gain: Set automatically
- Acquisition Time: ~1.1 s
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Temperature: 298 K

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl<sub>3</sub>: δH = 7.26 ppm, δC = 77.16 ppm).
- Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **Antifungal agent 41** in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode.

Acquisition Parameters (Positive Ion Mode):

- Ionization Mode: ESI+
- Capillary Voltage: 3.5 kV
- Sampling Cone: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: 100-1000 m/z

Data Analysis:

- Identify the molecular ion peaks ( $[M+H]^+$ ,  $[M+Na]^+$ ).
- For tandem MS (MS/MS) experiments, select the primary molecular ion for fragmentation and analyze the resulting product ions to deduce structural information, which is particularly useful for sterol-like molecules[3][4].

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Place a small amount of the solid **Antifungal agent 41** directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32

Data Analysis:

- Identify characteristic absorption bands for key functional groups.
  - O-H stretch (alcohols): Broad band around 3300-3500  $\text{cm}^{-1}$
  - C-H stretch (alkanes): Sharp bands around 2850-3000  $\text{cm}^{-1}$
  - C=O stretch (ketone): Strong, sharp band around 1700-1725  $\text{cm}^{-1}$

## Visualizations

## Experimental Workflow

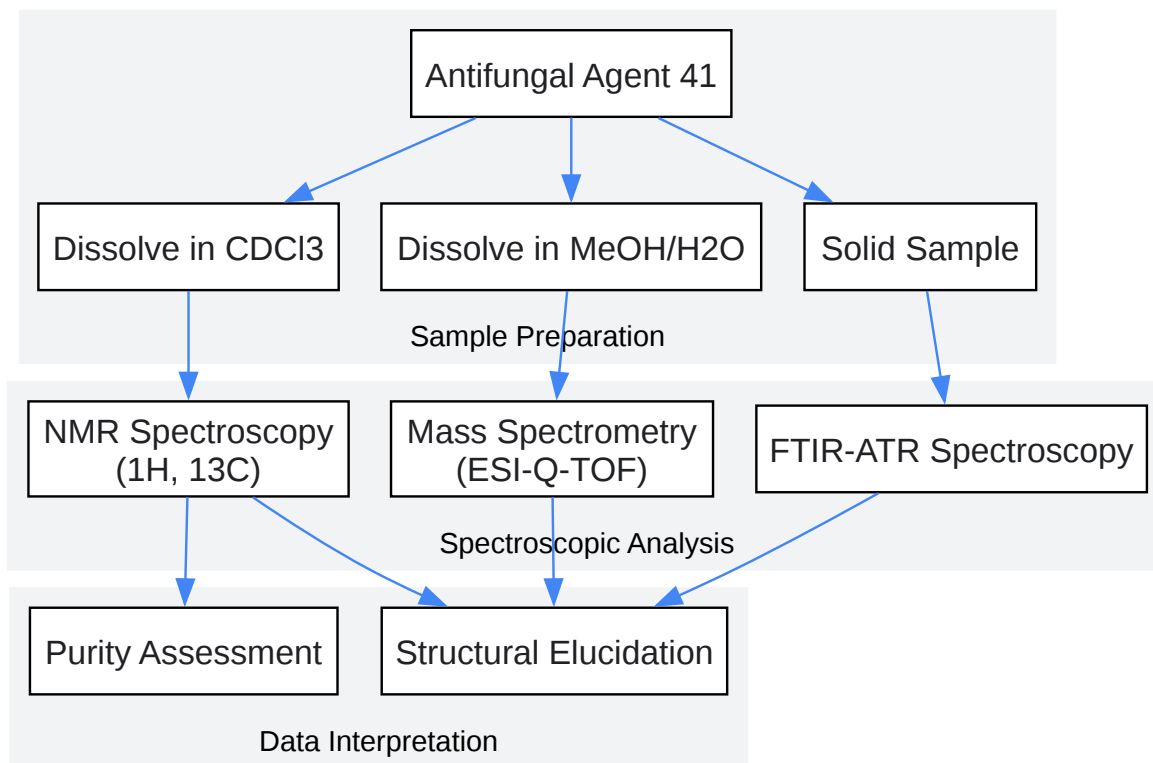


Diagram 1: General Spectroscopic Analysis Workflow

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Caption: General Spectroscopic Analysis Workflow.

## Hypothesized Signaling Pathway

The sterol-like structure of **Antifungal agent 41** suggests a mechanism of action that interferes with the fungal cell membrane. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability and ultimately cell death[5].

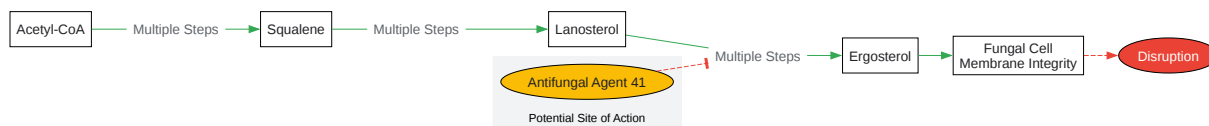


Diagram 2: Hypothesized Inhibition of Ergosterol Biosynthesis

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Caption: Hypothesized Inhibition of Ergosterol Biosynthesis.

## Conclusion

This guide outlines the foundational spectroscopic methods for the characterization of **Antifungal agent 41**. The provided protocols and predicted data serve as a robust starting point for researchers. Experimental verification of the predicted data will be crucial in confirming the structure and purity of the compound. Further studies, including two-dimensional NMR experiments (COSY, HSQC, HMBC) and detailed fragmentation analysis by tandem mass spectrometry, will provide a more definitive structural elucidation. Understanding the precise mechanism of action through targeted biochemical assays will be the next critical step in the development of this promising antifungal agent.

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tetradecahydrocyclopenta[a]phenanthren-12-one | C<sub>27</sub>H<sub>46</sub>O<sub>3</sub> | CID 163114077 - PubChem  
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